molecular formula C18H13ClN2O4S B2859630 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide CAS No. 880796-86-1

2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide

Cat. No.: B2859630
CAS No.: 880796-86-1
M. Wt: 388.82
InChI Key: ZVMAACYNAYELJS-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide is a synthetic compound featuring the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its diverse biological potential in medicinal chemistry research . The TZD core is a privileged structure in drug discovery, known to interact with various biological targets. Researchers are investigating this specific compound for its potential as a lead structure in developing new therapeutic agents. The primary research applications of TZD derivatives like this compound are in the areas of antimicrobial and metabolic disease research. TZDs have demonstrated antibacterial activity , particularly against Gram-positive bacterial strains. Their mechanism is thought to involve the inhibition of cytoplasmic Mur ligases (MurC-MurF), which are essential enzymes for the biosynthesis of bacterial cell wall peptidoglycan . Disruption of this pathway compromises cell wall integrity, leading to bacterial cell death. Furthermore, TZDs are well-known for their antihyperglycemic effects . They act as insulin sensitizers by activating the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . This nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, improving insulin resistance in peripheral tissues. The presence of the acetamide and phenyl phenoxy groups in this compound may influence its binding affinity and selectivity, offering avenues for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. It is not intended for human consumption.

Properties

IUPAC Name

2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4S/c19-12-6-7-14(11(8-12)9-15-17(23)21-18(24)26-15)25-10-16(22)20-13-4-2-1-3-5-13/h1-9H,10H2,(H,20,22)(H,21,23,24)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMAACYNAYELJS-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide typically involves multiple steps, beginning with the preparation of the thiazolidine ring. The chlorinated aromatic compound is then reacted under controlled conditions to introduce the phenoxy and phenylacetamide groups. Reaction conditions often involve solvents like dimethyl sulfoxide and catalysts like potassium carbonate to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound scales up the lab synthesis method with modifications to ensure cost-effectiveness and efficiency. Advanced technologies such as continuous flow chemistry are used to optimize the reaction steps, enhance yield, and minimize waste. Reactor design and process parameters are adjusted for large-scale production to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the thiazolidine ring, where the sulfur atom is prone to oxidation to form sulfoxides and sulfones.

  • Reduction: Reduction reactions typically target the carbonyl groups in the thiazolidine ring, potentially forming alcohol derivatives.

Common Reagents and Conditions: Oxidation often uses reagents like hydrogen peroxide or potassium permanganate. Reduction might employ sodium borohydride or lithium aluminum hydride. For substitution reactions, reagents like sodium ethoxide or various nucleophiles in polar aprotic solvents are common.

Major Products: The primary products of these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted aromatic compounds, each with potential further applications in pharmaceuticals and material science.

Scientific Research Applications

While the specific compound "2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide" is not widely documented, the search results provide information on related compounds and their applications, particularly focusing on thiazolidinediones and their derivatives.

Thiazolidinediones (TZDs)
Thiazolidinediones (TZDs) are a class of heterocyclic compounds with a broad spectrum of biological activities . The thiazolidinedione moiety is a core structure found in drugs like pioglitazone, which is used to treat type 2 diabetes. These compounds are known for their antidiabetic properties and are used as hypoglycemic agents .

Synthesis and Hypoglycemic Activity of Novel 2,4-Thiazolidinedione Derivatives
Novel 2,4-thiazolidinedione derivatives have been synthesized and evaluated for their in vivo hypoglycemic activity . These derivatives, similar to rosiglitazone and pioglitazone, are potent hypoglycemic agents . The synthesis involves the Claisen-Schmidt reaction of 2,4-thiazolidinedione with 2-(4-formyl phenoxy) N-substituted acetamide to yield novel derivatives of 2-{4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(substituted phenyl) acetamide .

Specific Synthesis Examples
The search results detail the synthesis of various 2,4-thiazolidinedione derivatives :

  • 2-{4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl] phenoxy}-N-(phenyl) acetamide (d1) : This compound was synthesized, purified, and characterized using IR, 1HNMR, and mass spectrometry .
  • 2-{4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methyl phenyl)acetamide (d2) : Similar to d1, this derivative was synthesized and characterized, with specific spectral data provided .
  • 2-{4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-nitro phenyl) acetamide (d3) : The synthesis and characterization details are also available .

General Procedure for Synthesis of 2,4-Thiazolidinedione
The general procedure for synthesizing 2,4-thiazolidinedione involves reacting chloroacetic acid with thiourea in water, followed by the addition of concentrated HCl and refluxing the mixture . After cooling, the crystalline product is separated, filtered, washed, and recrystallized from hot water .

Mechanism of Action

The compound's effects are primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The thiazolidine ring and phenylacetamide groups interact with active sites of enzymes, altering their activity. These interactions are often mediated by hydrogen bonding, van der Waals forces, and hydrophobic interactions. Pathways influenced by this compound include those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 2-(2,4-dioxothiazolidin-5-ylidene)acetamide

  • N-phenyl-2-(4-chlorophenoxy)acetamide

  • 2-(4-chloro-2-methoxyphenoxy)-N-phenylacetamide

These compounds share structural similarities but differ in terms of specific functional groups and substituents, leading to distinct properties and applications.

Biological Activity

The compound 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antidiabetic, and anticancer effects. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure that incorporates a thiazolidinone moiety, which is crucial for its biological activity. The molecular formula is C16H14ClN3O4SC_{16}H_{14}ClN_{3}O_{4}S with a molecular weight of 385.81 g/mol. Its structure includes:

  • A thiazolidinone ring , which is essential for various biological activities.
  • A chloro substituent , which may enhance bioactivity.
  • A phenoxy group , contributing to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a derivative similar to the compound was evaluated for its anticancer properties against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 1.27 to 1.50 µM against MCF-7 cells, suggesting that structural modifications can lead to enhanced efficacy against cancer cells .

Antimicrobial Activity

Thiazolidinones have also been reported to possess antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, thus reducing inflammation in various models .

Study on Antimalarial Activity

In a recent investigation, derivatives of thiazolidinone were tested for their antimalarial activity against Plasmodium falciparum. One derivative showed promising results with significant suppression of parasite growth in vitro and extended survival in infected mice models . This highlights the potential of thiazolidinone derivatives in treating malaria.

Evaluation of Antioxidant Properties

A study assessing the antioxidant activity of various thiazolidinones found that some derivatives exhibited strong radical scavenging abilities, with IC50 values significantly lower than those of standard antioxidants like ascorbic acid . This suggests that the compound may also contribute to oxidative stress reduction.

Research Findings Summary Table

Biological Activity IC50 Values Mechanism References
Anticancer (MCF-7)1.27 - 1.50 µMInduction of apoptosis via AKT/mTOR pathway
AntimicrobialVariesInhibition of cell wall synthesis
Anti-inflammatoryVariesInhibition of COX-2 and iNOS
AntimalarialSignificantSuppression of Plasmodium growth
Antioxidant< 40 µg/mLRadical scavenging

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.